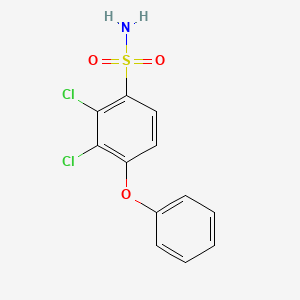![molecular formula C48H45N3O9 B14393435 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine CAS No. 88627-35-4](/img/structure/B14393435.png)
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its threefold substitution on the triazine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with 1,3-diphenoxypropan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)pyrimidine
- 2,4,6-Tri-tert-butylphenol
- Dicyclohexyl (2,4,6-triisopropylphenyl)phosphine
Uniqueness
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
88627-35-4 |
|---|---|
Fórmula molecular |
C48H45N3O9 |
Peso molecular |
807.9 g/mol |
Nombre IUPAC |
2,4,6-tris(1,3-diphenoxypropan-2-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O9/c1-7-19-37(20-8-1)52-31-43(32-53-38-21-9-2-10-22-38)58-46-49-47(59-44(33-54-39-23-11-3-12-24-39)34-55-40-25-13-4-14-26-40)51-48(50-46)60-45(35-56-41-27-15-5-16-28-41)36-57-42-29-17-6-18-30-42/h1-30,43-45H,31-36H2 |
Clave InChI |
YRQFITVNEAGRNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC3=NC(=NC(=N3)OC(COC4=CC=CC=C4)COC5=CC=CC=C5)OC(COC6=CC=CC=C6)COC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


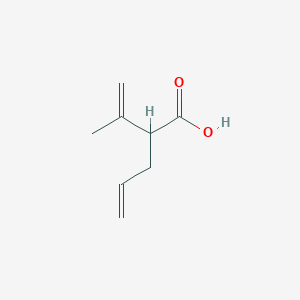

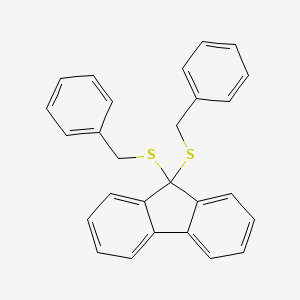
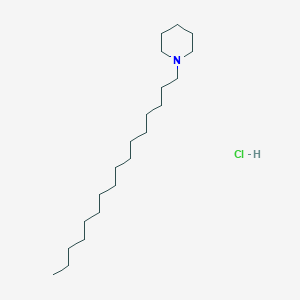
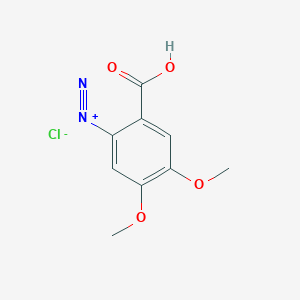
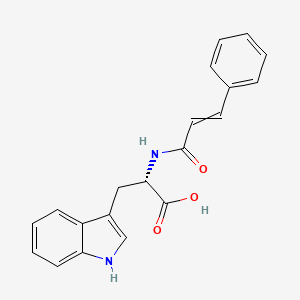
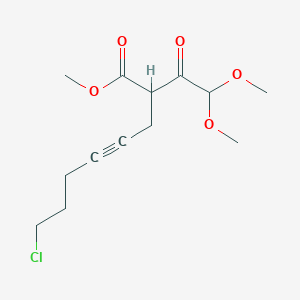
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)


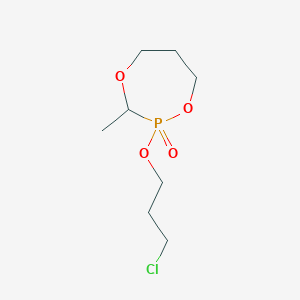

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
